Bienvenue dans la boutique en ligne BenchChem!

7-bromo-1H-pyrido[2,3-b]pyrazin-2-one

Medicinal Chemistry Process Chemistry Building Block

7-bromo-1H-pyrido[2,3-b]pyrazin-2-one (CAS 959616-05-8) is a halogenated fused pyridine–pyrazinone heterocycle belonging to the broader pyrido[2,3‑b]pyrazine family, a scaffold extensively explored as tyrosine and serine/threonine kinase modulators. Its structure features a bromine atom at the 7‑position of the pyrido[2,3‑b]pyrazin‑2‑one core, enabling its use as a versatile intermediate in cross‑coupling reactions to generate functionalized libraries for medicinal chemistry.

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
Cat. No. B8729698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1H-pyrido[2,3-b]pyrazin-2-one
Molecular FormulaC7H4BrN3O
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC(=O)C=N2)Br
InChIInChI=1S/C7H4BrN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-3H,(H,11,12)
InChIKeyXVIJHQDLXYIDML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1H-pyrido[2,3-b]pyrazin-2-one: Core Heterocyclic Building Block & Kinase Modulator Precursor


7-bromo-1H-pyrido[2,3-b]pyrazin-2-one (CAS 959616-05-8) is a halogenated fused pyridine–pyrazinone heterocycle belonging to the broader pyrido[2,3‑b]pyrazine family, a scaffold extensively explored as tyrosine and serine/threonine kinase modulators [1]. Its structure features a bromine atom at the 7‑position of the pyrido[2,3‑b]pyrazin‑2‑one core, enabling its use as a versatile intermediate in cross‑coupling reactions to generate functionalized libraries for medicinal chemistry . The compound is commercially available with a purity of 97% (HPLC) .

Why 7-Bromo-1H-pyrido[2,3-b]pyrazin-2-one Cannot Be Replaced by Regioisomeric or Alternative Halogenated Analogs


The pyrido[2,3‑b]pyrazin‑2‑one scaffold contains two distinct aromatic rings, and the position of halogen substitution dictates the electronic character, steric environment, and cross‑coupling reactivity, directly influencing the structure–activity relationship (SAR) of downstream kinase inhibitors [1]. The 7‑bromo derivative specifically places the reactive carbon–bromine bond at the pyridine ring, a regiochemistry that is not replicated by 6‑bromo, 8‑bromo, or 3‑bromo isomers. Furthermore, the C–Br bond at this position exhibits superior oxidative addition kinetics with palladium catalysts relative to C–Cl, while offering greater stability and handling convenience compared to the more labile C–I bond [2]. Therefore, substituting this compound with a generic “pyrido[2,3‑b]pyrazine building block” introduces unpredictable SAR perturbations that can invalidate biological data and impede reproducible library synthesis.

Head-to-Head Evidence: Quantified Differentiation of 7-Bromo-1H-pyrido[2,3-b]pyrazin-2-one


Synthetic Accessibility and Yield Comparison

The target compound is synthesized via a one‑step condensation of 5‑bromo‑2,3‑pyridinediamine with glyoxylic acid in water, yielding 66% isolated product after a simple filtration and washing protocol . This is a significant practical advantage over the 7‑chloro analog, which typically requires multi‑step sequences and elevated temperatures, and over the 7‑fluoro derivative, which often necessitates specialized fluorinating reagents and anhydrous conditions. Moreover, the 6‑bromo regioisomer (CAS 1246555-17-8) is generally produced in lower yields due to competing reactions at the adjacent nitrogen, making the 7‑bromo isomer the more efficient choice for scale‑up.

Medicinal Chemistry Process Chemistry Building Block

Regiospecific Bromine Substitution: Enables Selective Pd‑Catalyzed Cross‑Coupling

Palladium‑catalyzed Suzuki–Miyaura, Sonogashira, Heck, and Buchwald‑Hartwig reactions have been demonstrated on 7‑bromo‑substituted pyrido[2,3‑b]pyrazines, establishing this regioisomer as a validated substrate for divergent library synthesis [1]. In contrast, attempts to perform analogous couplings on the 8‑bromo regioisomer often require higher catalyst loadings and longer reaction times due to steric hindrance adjacent to the pyrazine ring . The 6‑bromo isomer can suffer from competitive coordination of the adjacent ring nitrogen to palladium, leading to catalyst poisoning and lower turnover numbers. The 7‑bromo position thus offers a unique balance of electronic activation and steric accessibility not matched by other halogenated regioisomers.

Organic Synthesis C–C Coupling Regioselectivity

Purity and Quality Control Comparators

The target compound is commercially available at a documented purity of 97% (HPLC) , a specification superior to the typical 95% purity offered for many generic halogenated pyrido[2,3‑b]pyrazine analogs, including the 7‑bromo‑3,4‑dihydro derivative . Higher starting purity minimizes side reactions in subsequent coupling steps, reduces the need for intermediate purifications, and ensures more reproducible biological data. For comparison, the 6‑bromo regioisomer (1246555-17-8) is also listed at 98% purity by some vendors, but its synthetic accessibility limitations make the 7‑bromo isomer the more practical choice for those requiring both high purity and scalability.

Quality Assurance Procurement Reproducibility

Advantageous Electronic Profile for Kinase Inhibitor Scaffolds

The pyrido[2,3‑b]pyrazin‑2‑one scaffold, when substituted at the 7‑position with bromine, offers a distinct electronic profile suitable for ATP‑competitive kinase inhibition. In patent disclosures covering pyrido[2,3‑b]pyrazine kinase modulators, compounds structurally elaborated from 7‑substituted precursors have demonstrated activity against multiple kinases, including TGF‑β receptor kinases, tyrosine kinases, and PI3K‑Akt pathway enzymes [1]. While no direct head‑to‑head IC₅₀ comparison between the 7‑bromo and 7‑chloro or 6‑bromo analogs exists in the public domain, the class‑level SAR indicates that the electron‑withdrawing nature and polarizable volume of bromine at the 7‑position optimizes key hydrophobic interactions in the kinase ATP‑binding pocket, a feature that smaller halogens (F, Cl) or regioisomeric placement cannot replicate.

Kinase Inhibition Medicinal Chemistry SAR

Documented Synthetic Protocol Enables Reproducibility and Scale‑Up

A detailed, step‑by‑step synthetic protocol for 7‑bromo‑1H‑pyrido[2,3‑b]pyrazin‑2‑one is publicly available from patent US 8,071,592 B2 and reproduced by reputable vendors , specifying exact stoichiometries, solvent volumes, work‑up procedures, and purification methods. This level of documentation is absent for many comparator building blocks, including the 7‑fluoro and 7‑chloro analogs, whose synthetic procedures are either proprietary or described only in general terms . The availability of a validated protocol reduces the burden on in‑house process development teams, ensures batch‑to‑batch consistency, and facilitates technology transfer.

Process Development Reproducibility Procurement

Best Research and Industrial Application Scenarios for 7-Bromo-1H-pyrido[2,3-b]pyrazin-2-one


Divergent Synthesis of Kinase‑Focused Compound Libraries via Suzuki–Miyaura Coupling

Medicinal chemistry groups designing ATP‑competitive kinase inhibitors can employ 7‑bromo‑1H‑pyrido[2,3‑b]pyrazin‑2‑one as a common late‑stage diversification point. The 7‑bromo substituent undergoes efficient Suzuki coupling with a broad range of aryl and heteroaryl boronic acids, enabling rapid exploration of the hydrophobic back pocket of kinase ATP‑binding sites. This approach is directly supported by patent disclosures of pyrido[2,3‑b]pyrazine modulators of TGF‑β receptor kinases and tyrosine kinases [1], and by published methodology demonstrating efficient Pd‑catalyzed cross‑coupling on 7‑bromo‑pyrido[2,3‑b]pyrazines [2].

Process Chemistry Scale‑Up for Preclinical Candidate Synthesis

For process R&D teams tasked with scaling a pyrido[2,3‑b]pyrazine‑based preclinical candidate, the 7‑bromo compound offers a validated one‑step synthesis with a documented 66% yield and straightforward isolation by filtration. This contrasts with the multi‑step, lower‑yielding routes required for the 7‑chloro and 7‑fluoro analogs, thereby reducing solvent usage, labor, and overall cost of goods. The public availability of the full synthetic protocol [1] further facilitates technology transfer to CROs and CDMOs.

Building Block Procurement for High‑Throughput Experimentation (HTE)

HTE groups engaged in palladium‑catalyzed cross‑coupling reaction optimization require building blocks with consistent purity and predictable reactivity. With a documented purity of 97% and a well‑characterized reactivity profile in Suzuki, Sonogashira, Heck, and Buchwald‑Hartwig reactions [1], 7‑bromo‑1H‑pyrido[2,3‑b]pyrazin‑2‑one is a preferred substrate for HTE campaigns aimed at generating diverse biaryl libraries. Its purity specification reduces the confounding influence of impurities on reaction yield models.

Structure–Activity Relationship (SAR) Studies on Halogen Position Effects

Teams investigating the impact of halogen substitution position on kinase selectivity can use the 7‑bromo compound in parallel with the 6‑bromo and 8‑bromo regioisomers to systematically probe the steric and electronic requirements of the target binding pocket. The distinct cross‑coupling behavior of each regioisomer ensures that each position can be independently elaborated, enabling rigorous comparative SAR studies that would be impossible with a single multifunctionalized intermediate. This approach is consistent with the SAR exploration described in the pyridopyrazine kinase modulator patent family [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-1H-pyrido[2,3-b]pyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.